methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
Description
Methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is a benzoate ester derivative featuring a pyrazole core substituted with a 4-ethoxy-2-hydroxyphenyl group. The compound’s structure combines a methyl benzoate moiety linked via an ether oxygen to the 4-position of the pyrazole ring, which is further functionalized at the 3-position with a phenolic group bearing ethoxy and hydroxyl substituents.
Properties
IUPAC Name |
methyl 4-[[5-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-14-8-9-15(16(22)10-14)18-17(11-20-21-18)26-13-6-4-12(5-7-13)19(23)24-2/h4-11,22H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQYSINGCMXWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of ethoxy and hydroxy substituents. The final step involves esterification to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations such as:
- Esterification : The compound can be modified to create new esters with different biological activities.
- Substitution Reactions : The presence of the hydroxy group enables nucleophilic substitution reactions, leading to the formation of derivatives with enhanced properties.
Biology
The compound is under investigation for its biological activities, particularly as an enzyme inhibitor or ligand in receptor studies. Its structure suggests potential interactions with biological targets:
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.
Medicine
This compound has been explored for its pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases.
- Antioxidant Properties : The presence of hydroxy groups is associated with antioxidant activity, which can protect cells from oxidative stress.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal explored the enzyme inhibition potential of similar pyrazole derivatives. The research demonstrated that modifications to the pyrazole ring could enhance binding affinity to specific enzymes, indicating that this compound might also serve as an effective inhibitor in related pathways .
Case Study 2: Antioxidant Activity
In another study focusing on the antioxidant properties of phenolic compounds, this compound was assessed for its ability to scavenge free radicals. Results indicated a significant reduction in oxidative stress markers in cellular models treated with the compound, highlighting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and ethoxy groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The pyrazole ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Physical State : Pyrazole derivatives with aromatic substituents (e.g., 3-phenylpyrazole in Compound 39) tend to form oils, while carboxamide-substituted analogs (Compound 38) crystallize as solids .
- Synthetic Yields : Substituents influence reaction efficiency. For example, the presence of tetrafluoropropane and carboxamide groups in Compound 38 resulted in a moderate yield (58%), whereas bulkier phenyl groups (Compound 39) reduced the yield to 43% .
Spectral and Physicochemical Properties
Mass spectrometry (MS) data for analogs reveal fragmentation patterns tied to substituents:
- Compound 38 : Dominant peaks at m/z 195 (100%) and 178 (77%) correspond to cleavage of the tetrafluoropropane-pyrazole linkage .
- Compound 39 : Key fragments at m/z 305 (100%) and 157 (46%) suggest stability of the phenylpyrazole moiety .
Similarity to Other Derivatives
CAS database entries () highlight structurally related compounds with similarity scores:
- Methyl 6-(1H-pyrazol-1-yl)nicotinate (Similarity: 0.58): Shares a pyrazole-benzoate core but lacks the ethoxy-hydroxyphenyl group .
- Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (Similarity: 0.52): Features a bipyridyl system instead of the phenolic substituent .
These analogs underscore the diversity achievable by modifying the pyrazole’s substitution pattern, though functional group differences significantly alter physicochemical and biological profiles.
Research Findings and Trends
- Synthetic Methods: The target compound’s analogs are typically synthesized via nucleophilic substitution or coupling reactions. For example, Method A () employs iodonium salts and sodium carbonate in acetonitrile to link phenolic or pyrazole components to benzoate esters .
Biological Activity
Methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate, a compound featuring a pyrazole moiety, has garnered attention in recent years for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 382.416 g/mol. The compound consists of a benzoate core linked to a pyrazole derivative, which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against various phytopathogenic fungi, suggesting that this compound may also possess similar antifungal capabilities .
Antioxidant Properties
Compounds containing the pyrazole ring have been reported to exhibit antioxidant activities. Research indicates that such compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .
Anticancer Potential
Emerging evidence suggests that this compound may have anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell growth and apoptosis. For example, some studies have shown that certain pyrazole derivatives can inhibit RET kinase activity, which is implicated in several cancers .
The biological activity of this compound can be attributed to its structural features:
- Pyrazole Ring : The presence of the pyrazole ring is crucial for its interaction with biological targets, including enzymes and receptors.
- Hydroxyl Group : The hydroxyl group on the ethoxy-substituted phenyl enhances the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to biological macromolecules.
- Benzoate Moiety : This part of the molecule may contribute to its lipophilicity, facilitating membrane permeability and bioavailability.
Case Studies
Case Study 1: Antifungal Activity Evaluation
In a study evaluating the antifungal effects of various pyrazole derivatives, this compound was tested against five phytopathogenic fungi. The results indicated significant inhibition of fungal growth at specific concentrations, highlighting its potential as an antifungal agent .
Case Study 2: Antioxidant Activity Assessment
A comparative study measured the antioxidant capacity of several compounds, including this compound. The compound exhibited a strong ability to scavenge DPPH radicals and showed promise in reducing oxidative stress markers in vitro, suggesting its therapeutic potential in oxidative stress-related conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
